6-[(2-Ethoxyphenoxy)methyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(2-Ethoxyphenoxy)methyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 6-[(2-Ethoxyphenoxy)methyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, research suggests that the compound may inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 6-[(2-Ethoxyphenoxy)methyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has biochemical and physiological effects on the body. It has been shown to reduce the production of inflammatory cytokines and decrease the activity of certain enzymes involved in cancer cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-[(2-Ethoxyphenoxy)methyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential to inhibit cancer cell growth and reduce inflammation. However, one limitation is that the compound may have toxic effects on normal cells at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 6-[(2-Ethoxyphenoxy)methyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its mechanism of action and potential targets for cancer therapy. Another direction is to explore its potential as a treatment for other inflammatory conditions. Additionally, research could focus on developing more effective and less toxic derivatives of the compound.
In conclusion, 6-[(2-Ethoxyphenoxy)methyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has potential applications in various fields, including cancer therapy and inflammation reduction. While its mechanism of action is not fully understood, research suggests that it may inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. Further research is needed to fully understand the compound's potential and develop more effective derivatives.
Synthesemethoden
The synthesis of 6-[(2-Ethoxyphenoxy)methyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-methoxybenzoyl hydrazine with ethyl 2-bromoacetate in the presence of potassium carbonate. The resulting product is then reacted with 2-ethoxyphenol in the presence of sodium hydride to yield the final compound.
Wissenschaftliche Forschungsanwendungen
Research has shown that 6-[(2-Ethoxyphenoxy)methyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has potential applications in various fields. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Eigenschaften
Molekularformel |
C19H18N4O3S |
---|---|
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
6-[(2-ethoxyphenoxy)methyl]-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H18N4O3S/c1-3-25-15-6-4-5-7-16(15)26-12-17-22-23-18(20-21-19(23)27-17)13-8-10-14(24-2)11-9-13/h4-11H,3,12H2,1-2H3 |
InChI-Schlüssel |
XACHZZYPRNSFMK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC |
Kanonische SMILES |
CCOC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.